Cas no 90-14-2 (1-Iodonaphthalene)

1-Iodonaphthalene structure
1-Iodonaphthalene structure
상품 이름:1-Iodonaphthalene
CAS 번호:90-14-2
MF:C10H7I
메가와트:254.067054986954
MDL:MFCD00003876
CID:34550
PubChem ID:24854293

1-Iodonaphthalene 화학적 및 물리적 성질

이름 및 식별자

    • 1-Iodonaphthalene
    • 1-naphthyl iodide
    • 1-iodo-naphthalen
    • alpha-iodonaphthalene
    • iodonaphthalene
    • naphthalene, 1-iodo-
    • 1-I-naphthalene
    • 1-Iodo-naphthalene
    • monoiodonaphthalene
    • Naphthalene,1-iodo
    • NSC 9275
    • Naphthalen-1-yl iodide
    • a-Iodonaphthalene
    • a-Naphthyl iodide
    • 1-iodonapthalene
    • 1-Iodonaphthalene, 97%
    • DTXSID3059004
    • 1-iodonaphthlen
    • FT-0607964
    • NSC-9275
    • NSC9275
    • W-100339
    • 1-Iodonaphthalene, purum, >=96.0% (GC)
    • SCHEMBL150739
    • AKOS009159022
    • CS-W007608
    • 1-iodonaphthlene
    • 1-Iodonaphthalenen
    • 90-14-2
    • (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
    • 1-NAPHTHYLIODIDE
    • I0266
    • A843454
    • 1-iodonaphtalene
    • InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • 1-iodnaphthalen
    • .alpha.-Iodonaphthalene
    • 1-naphtyl-iodide
    • MFCD00003876
    • C10-H7-I
    • AS-10304
    • EINECS 201-968-9
    • SY024097
    • EN300-646032
    • 1-Iodonaphthalene (ACI)
    • α-Iodonaphthalene
    • α-Naphthyl iodide
    • Naphthalene, 1iodo
    • DTXCID0048686
    • 1-naphthyl iodide;1-iodonaphthalene;
    • 1Naphthyl iodide
    • alphaIodonaphthalene
    • NS00039352
    • DB-019225
    • MDL: MFCD00003876
    • 인치: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • InChIKey: NHPPIJMARIVBGU-UHFFFAOYSA-N
    • 미소: IC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1906415

계산된 속성

  • 정밀분자량: 253.95900
  • 동위원소 질량: 253.959
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 133
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0A^2
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 사용할 수 없음
  • 밀도: 1.74 g/mL at 25 °C(lit.)
  • 융해점: 4°C
  • 비등점: 305°C(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: n20/D 1.701(lit.)
  • 용해도: 0.007g/l
  • 수용성: Slightly soluble in water.
  • PSA: 0.00000
  • LogP: 3.44440
  • 민감성: Light Sensitive
  • 용해성: 사용할 수 없음

1-Iodonaphthalene 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S37/39
  • 포카표 F사이즈:8
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • TSCA:Yes
  • 저장 조건:Store at room temperature

1-Iodonaphthalene 세관 데이터

  • 세관 번호:29036990
  • 세관 데이터:

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    29036990

1-Iodonaphthalene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY024097-500g
1-Iodonaphthalene
90-14-2 ≥98%
500g
¥1545.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018184-25g
1-Iodonaphthalene
90-14-2 98%
25g
¥94 2024-05-21
Enamine
EN300-646032-2.5g
1-iodonaphthalene
90-14-2 95%
2.5g
$36.0 2023-06-04
TRC
I737198-2.5g
1-Iodonaphthalene
90-14-2
2.5g
$ 80.00 2022-06-04
Chemenu
CM140765-500g
1-Iodonaphthalene
90-14-2 97%
500g
$*** 2023-05-29
eNovation Chemicals LLC
D404011-1kg
1-Iodonaphthalene
90-14-2 97%
1kg
$1200 2024-06-05
Enamine
EN300-646032-0.1g
1-iodonaphthalene
90-14-2 95%
0.1g
$19.0 2023-06-04
BAI LING WEI Technology Co., Ltd.
174819-50G
1-Iodonaphthalene, 98%
90-14-2 98%
50G
¥ 1121 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22644-10g
1-Iodonaphthalene, 98%
90-14-2 98%
10g
¥794.00 2023-03-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018184-5g
1-Iodonaphthalene
90-14-2 98%
5g
¥29 2024-05-21

1-Iodonaphthalene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Cuprous iodide ,  Potassium nitrite ,  Hydrogen iodide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 35 °C
참조
Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ
Baik, Woonphil; Luan, Wanqiang; Lee, Hyun Joo; Yoon, Cheol Hun; Koo, Sangho; et al, Canadian Journal of Chemistry, 2005, 83(3), 213-219

합성회로 2

반응 조건
1.1 Reagents: Hydroquinone ,  Perfluoroisopropyl iodide ,  Oxygen Catalysts: Copper Solvents: Dimethylformamide ;  24 h, rt
참조
Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature
Liu, Xi-Hai; Leng, Jing; Jia, Su-Jiao; Hao, Jian-Hong; Zhang, Fanglin; et al, Journal of Fluorine Chemistry, 2016, 189, 59-67

합성회로 3

반응 조건
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
참조
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

합성회로 4

반응 조건
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ;  4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  rt
참조
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications
Molloy, John J.; O'Rourke, Kerry M.; Frias, Carolina P.; Sloan, Nikki L.; West, Matthew J.; et al, Organic Letters, 2019, 21(7), 2488-2492

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures
Liu, Xiao; Yi, Qiaolian; Han, Yongzhen; Liang, Zhenning; Shen, Chaohua; et al, Angewandte Chemie, 2015, 54(6), 1846-1850

합성회로 6

반응 조건
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) ;  20 h, 80 °C
참조
Copper-catalyzed halogenation of arylboronic acids
Zhang, Guangyou; Lv, Guanglei; Li, Liping; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(16), 1993-1995

합성회로 7

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents
Murugesan, Vetrivelan; Balakrishnan, Venkadesh; Rasappan, Ramesh, Journal of Catalysis, 2019, 377, 293-298

합성회로 8

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; Deckers, Kristina; Schoenebeck, Franziska, Angewandte Chemie, 2020, 59(42), 18717-18722

합성회로 9

반응 조건
1.1 Reagents: Sodium iodide Solvents: Methanol ,  Water ;  2 h, 40 °C
참조
Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides
Fu, Zhengjiang; Hao, Guangguo; Fu, Yaping; He, Dongdong; Tuo, Xun; et al, Organic Chemistry Frontiers, 2020, 7(3), 590-595

합성회로 10

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  2761771-64-4 Solvents: Cyclopentanol ;  15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ;  2 min, rt; 40 h, rt
참조
Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides
Liang, Jian-Xing; Yang, Peng-Fei; Shu, Wei, Organometallics, 2022, 41(24), 3795-3800

합성회로 11

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  8 h, 100 °C
참조
Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons
Yang, Yi; Gao, Xinyan; Zeng, Xiaojun; Han, Junbin; Xu, Bo, Chemistry - A European Journal, 2021, 27(4), 1297-1300

합성회로 12

반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
참조
Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides
Barbero, Margherita; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Journal of Organic Chemistry, 1999, 64(10), 3448-3453

합성회로 13

반응 조건
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  24 - 72 h, 105 °C
참조
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence
Urselmann, Dominik; Antovic, Dragutin; Mueller, Thomas J. J., Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Acetonitrile ;  9 h, 80 °C
참조
Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives
Niu, Liting; Zhang, Hao; Yang, Haijun; Fu, Hua, Synlett, 2014, 25(7), 995-1000

합성회로 15

반응 조건
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  10 min, 0 °C
1.4 Reagents: Sodium sulfite ,  Ammonium chloride Solvents: Water
참조
Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates
Klein, Philippe ; Lechner, Vivien Denise; Schimmel, Tanja; Hintermann, Lukas, Chemistry - A European Journal, 2020, 26(1), 176-180

합성회로 16

반응 조건
1.1 Reagents: Chloramine-T ,  Sodium iodide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
A facile synthesis of aryl iodides via potassium aryltrifluoroborates
Kabalka, George W.; Mereddy, Arjun R., Tetrahedron Letters, 2004, 45(2), 343-345

합성회로 17

반응 조건
1.1 Reagents: Potassium iodide ,  Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, 80 °C
참조
A convenient procedure for the iodination of arenes
Sathiyapriya, R.; Karunakaran, R. Joel, Journal of Chemical Research, 2006, (9), 575-576

합성회로 18

반응 조건
1.1 Reagents: Potassium acetate ,  Iodine Solvents: 1,4-Dioxane ;  6 h, 90 °C
참조
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; Kumar Verma, Praveen; Kour, Jaspreet; Gupta, Sorav; Vishwakarma, Ram A.; et al, ChemistrySelect, 2018, 3(10), 2800-2804

1-Iodonaphthalene Raw materials

1-Iodonaphthalene Preparation Products

1-Iodonaphthalene 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90-14-2)1-Iodonaphthalene
주문 번호:CL10998
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:31
가격 ($):discuss personally

1-Iodonaphthalene 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90-14-2)1-Iodonaphthalene
A843454
순결:99%
재다:500g
가격 ($):175.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-14-2)1-Iodonaphthalene
1770259
순결:98%
재다:Company Customization
가격 ($):문의